3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione
Overview
Description
3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione is a chemical compound with the molecular formula C6H4O3 . It has a molecular weight of 124.1 .
Synthesis Analysis
The compound has been used as an acetylene equivalent in both 1,3-dipolar and Diels–Alder cycloadditions . It reacts readily with a variety of reagents, including N-benzylideneaniline N-oxide, nitrile oxides, diazomethane, cyclopentadiene, tetracyclone, anthracene, 1,2,5-triphenylphosphole 1-oxide, and 1,3-diphenylisobenzofuran .Molecular Structure Analysis
The molecular structure of 3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione is represented by the InChI code: 1S/C6H4O3/c7-5-3-1-2-4(3)6(8)9-5/h1-4H .Chemical Reactions Analysis
As mentioned earlier, 3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione has been used as an acetylene equivalent in both 1,3-dipolar and Diels–Alder cycloadditions . The structures and stereochemistry of the adducts were deduced from their NMR data .Physical And Chemical Properties Analysis
The compound has a molecular weight of 124.1 . Unfortunately, no further physical and chemical properties were found in the search results.Scientific Research Applications
Synthesis of New Compounds
- 3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione is used in the synthesis of new compounds with potential biological activity. These compounds are derived from reactions involving 2-propyn-1-ol or 2-propynylamine derivatives and carbon suboxide in various molar ratios (Bonsignore et al., 1998).
In Organic Chemistry Reactions
- This compound plays a role in platinum-catalyzed enyne cyclization and cyclopropane cleavage. Oxidative ring opening of 3-oxabicyclo[4.1.0]hept-4-enes, produced via these reactions, yields oxepane derivatives. Acid-catalyzed opening of the cyclopropane ring leads to dihydrobenzofurans or 3,4-dihydro-2H-chromenes (Nevado et al., 2004).
As an Acetylene Equivalent in Cycloadditions
- It is effective as an acetylene equivalent in 1,3-dipolar and Diels–Alder cycloadditions. It reacts with various reagents, forming adducts whose structures and stereochemistry are deduced from NMR data. The adducts undergo thermal fragmentation upon pyrolysis, leading to products derived from reaction of acetylene in the cycloaddition step (Cadogan et al., 1991).
Diels-Alder Reaction Studies
- Used in Diels-Alder reactions with various diene components, leading to the production of 7-Oxabicyclo[2.2.1]hept-2-ene derivatives and highly functionalized cyclohexenols. These reactions are sometimes facilitated by chiral titanium catalysts (Yamamoto & Narasaka, 1995).
Thermolysis and Rearrangement Studies
- In thermolysis studies, derivatives of this compound have been prepared through various chemical reactions. These derivatives, upon heating, undergo rearrangement to form different chemical structures, demonstrating the compound's versatility in organic synthesis (Childs & Johnson, 1967).
Future Directions
properties
IUPAC Name |
3-oxabicyclo[3.2.0]hept-6-ene-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O3/c7-5-3-1-2-4(3)6(8)9-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XREQZAHSEPNASW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C1C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337469 | |
Record name | 3-oxabicyclo[3.2.0]hept-6-ene-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione | |
CAS RN |
10374-07-9 | |
Record name | 3-oxabicyclo[3.2.0]hept-6-ene-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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